molecular formula C18H14Cl2N4 B2575521 4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile CAS No. 303148-14-3

4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile

Cat. No. B2575521
CAS RN: 303148-14-3
M. Wt: 357.24
InChI Key: FLYBHJMZZLVULZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C18H14Cl2N4 and its molecular weight is 357.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties

The compound has been involved in the study of solid-state fluorescence. Specifically, derivatives like 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles demonstrate solid-state fluorescence in the violet or blue region, with emission maxima ranging between 400–460 nm. This property is significant for applications in materials science and optical devices (Ershov et al., 2017).

Synthesis of Pyridine Derivatives

The compound is used in the synthesis of various pyridine derivatives which have applications across different domains of chemistry and pharmacology. For instance, it plays a role in the synthesis of 3‑amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile, which is significant due to the biological activities of pyrrolopyridine derivatives (Koutentis & Michaelidou, 2010).

Electrosynthesis Processes

The compound is also significant in electrosynthesis processes. For example, electrolysis of related compounds in acetonitrile at platinum electrodes leads to the formation of pyridine-3,5-dicarbonitriles, which are important intermediates in various chemical synthesis processes (Batanero, Barba, & Martín, 2002).

Neuroprotective Properties

A derivative of the compound, 2-aminopyridine-3,5-dicarbonitrile, has been evaluated for its neuroprotective properties and potential application in treating Alzheimer's and neuronal vascular diseases. The biological assessment of these derivatives demonstrated modest inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease, indicating their potential as therapeutic agents (Samadi et al., 2010).

Synthesis of Biologically Active Scaffolds

The compound is also used in the synthesis of biologically active scaffolds such as pyrrolo[2,3-b]pyridine, which has relevance in the discovery and development of new therapeutic agents (Sroor, 2019).

properties

IUPAC Name

4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4/c1-11-12(9-21)17(18-14(19)5-4-6-15(18)20)13(10-22)16(23-11)7-8-24(2)3/h4-8H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYBHJMZZLVULZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CN(C)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/N(C)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.